Calcium aluminum phosphonate

PVC Heat Stabilizer Thermal Degradation Non-Toxic Additive

Engineered for rigid and flexible PVC formulators replacing toxic lead stabilizers. This compound solves the premature yellowing and degradation common with standard Ca/Zn soaps. - Extends time to thermal failure by ~87.5% vs. lead phosphite control under identical oven aging. - Maintains a 30-minute wider early color hold window, preventing yellowing versus Ca/Zn alternatives. - Eliminates CO₂/H₂O release defects (porosity, orange peel) associated with hydrotalcite stabilizers.

Molecular Formula AlCaO3P+
Molecular Weight 146.03
CAS No. 1318-42-9
Cat. No. B576315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium aluminum phosphonate
CAS1318-42-9
SynonymsCALCIUM ALUMINUM PHOSPHATE
Molecular FormulaAlCaO3P+
Molecular Weight146.03
Structural Identifiers
SMILES[O-][P+](=O)[O-].[Al].[Ca+2]
InChIInChI=1S/Al.Ca.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q;+2;/p-1
InChIKeyGJNUCCVNISIVSO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Aluminum Phosphonate: Core Identity and Procurement


Calcium aluminum phosphonate (CAS 1318-42-9) belongs to the class of mixed-metal phosphorus-based inorganic salts, often recognized as a non-toxic, halogen-free functional additive. It is primarily investigated and utilized as a thermal stabilizer for halogenated polymers, notably polyvinyl chloride (PVC), where its efficacy stems from the synergistic effect of calcium and aluminum cations combined with a phosphonate/phosphite anion structure. Recent supplier and regulatory listings identify it under synonyms including dialuminum(III) dicalcium phosphonate and calcium aluminum phosphate, and note its availability at typical purities of 0.96 [1]. Its value proposition centers on replacing toxic heavy-metal stabilizers while mitigating performance deficiencies found in other lead-free alternatives, which makes clear specification critical for durable and compliant PVC formulations [2].

Why Generic Analogs Cannot Replace This Phosphonate


Substituting a specific calcium aluminum phosphonate compound with a generic ‘Ca/Zn stabilizer’ or another phosphonate salt risks significant performance and safety trade-offs. Standard Ca/Zn metal soap stabilizers, while non-toxic, exhibit markedly inferior long-term thermal stability, leading to premature discoloration and polymer degradation during processing [1]. In contrast, alternatives such as synthetic hydrotalcites offer improved thermal resistance but introduce processing problems, including the release of water and carbon dioxide, which cause defects in the final product. Even other phosphonate salts, like basic lead phosphite, provide adequate heat stability but are increasingly restricted due to their toxicity, conflicting with global regulatory trends. Therefore, a precisely engineered calcium aluminum phosphonate compound is necessary to simultaneously achieve high thermal stability, excellent initial color, and a non-toxic profile, a combination that generic substitutions fail to deliver [1].

Performance Differentiation Against Key Alternatives


Long-Term Thermal Stability vs. Lead Phosphite and Ca/Zn Soaps

In a direct head-to-head thermal stability test in rigid PVC, the basic calcium aluminum hydroxy phosphite with a Ca:Al:P molar ratio of 6:2:2 (Ca6Al2(OH)14(HPO3)2·4H2O) demonstrated significantly extended time before failure. The formulation containing this compound (Formulation F) reached a thermal degradation score of 'brown' (score 7) after 150 minutes of heat aging at 180 °C. In comparison, a standard lead-based stabilizer (2-basic lead phosphite) formulation (Formulation A) failed to 'brown' after only 80 minutes, while a Ca/Zn soap-based control (Formulation C) also failed at 80 minutes [1].

PVC Heat Stabilizer Thermal Degradation Non-Toxic Additive

Early Color Hold in Plasticized PVC vs. Standard Ca/Zn Systems

In plasticized PVC formulations, the performance of a calcium aluminum hydroxy phosphite compound was directly compared to a conventional Ca/Zn stabilizer. The composition with Ca6Al2(OH)14(HPO3)2·4H2O and ethyl aminocrotonate (Composition L) maintained a 'white' color (score 1) through 40 minutes of heat aging at 180 °C. The standard Ca/Zn soap-based control (Composition I) began to degrade much earlier, turning 'slightly yellow' (score 2) at 20 minutes and 'yellow' (score 3) at 30 minutes [1].

Plasticized PVC Color Hold Ca/Zn Stabilizer Alternative

Elimination of Gas Evolution Defects vs. Hydrotalcite

A key processing advantage of calcium aluminum phosphonate compounds over hydrotalcite stabilizers is their thermal decomposition profile. Patent disclosures confirm that hydrotalcites split off water and carbon dioxide at standard PVC processing temperatures, leading to voids and surface defects in extruded profiles. The specifically engineered basic calcium aluminum hydroxy phosphites, however, are synthesized without a carbonate structure and therefore eliminate this gas evolution issue entirely [1].

Hydrotalcite Alternative PVC Processing Defects Gas Evolution

Non-Toxicity Classification vs. Lead-Based Stabilizers

The core invention objective for this compound class is to provide a non-toxic alternative to 2-basic lead phosphite, a historically critical but highly toxic PVC stabilizer. The patent explicitly states that the newly developed basic calcium aluminum hydroxy phosphites 'are in particular classified as non-toxic,' achieving comparable heat and light stability to the lead standard without the associated heavy-metal risks [1]. This is a binary regulatory advantage—lead-free formulations are essential for compliance with directives such as RoHS and REACH, which restrict lead in electrical and consumer goods.

Regulatory Compliance Lead Replacement Safe Additives

High-Impact Application Scenarios


Lead Replacement in Rigid PVC Profiles and Pipes

This scenario is ideal for manufacturers of window profiles, pipes, and technical profiles who must replace toxic lead stabilizers without compromising product lifespan. The quantitative evidence shows a calcium aluminum phosphonate compound can extend the time to thermal failure by ~87.5% compared to a lead phosphite control under identical lab milling and oven aging tests [1]. This supports a direct drop-in replacement strategy where long-term heat stability and excellent initial color are non-negotiable.

Color-Sensitive Plasticized PVC Goods

For products like high-clarity films, artificial leather, or luxury flooring where yellowing is a primary defect, the compound's superior early color hold is critical. The direct comparison data indicates a 30-minute window where a formulation with this compound remains white compared to a Ca/Zn soap alternative which has already turned yellow [1]. Procuring this material translates directly to a wider processing window and lower visual defect rates.

Solving Extrusion Defects in Hydrotalcite Systems

For processors experiencing surface porosity, internal voids, or 'orange peel' effects in extrudate when using hydrotalcite stabilizers, switching to a calcium aluminum phosphonate that does not release CO2 or H2O provides a direct engineering solution [1]. This application decision is backed by the class-level understanding of decomposition chemistry, avoiding the need for costly and potentially detrimental secondary additives like magnesium oxide.

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